Cyclobutylhydrazine
Description
Historical Context and Significance of Hydrazine (B178648) Derivatives in Organic and Medicinal Chemistry
Hydrazine (N₂H₄) and its derivatives have a rich history in chemistry, dating back to the 19th century. wikipedia.org Initially explored for their role in the synthesis of dyes and as high-energy fuels, their utility soon expanded into the realm of organic synthesis. benthamscience.comresearchgate.net The Wolff-Kishner reduction, which utilizes hydrazine to deoxygenate aldehydes and ketones, is a classic example of its importance in transforming functional groups. wikipedia.org
In medicinal chemistry, hydrazine derivatives have been a cornerstone in the development of a wide array of pharmaceuticals. benthamscience.comiscientific.orgnih.gov The introduction of the hydrazine moiety can significantly influence a molecule's biological activity. iscientific.org This is evident in the development of drugs for various conditions, including tuberculosis, hypertension, and fungal infections. wikipedia.orgictp.it The ability of hydrazine derivatives to form stable hydrazones with carbonyl compounds has been particularly valuable in creating compounds with diverse pharmacological profiles. ictp.itnumberanalytics.com
Unique Structural Features of Cyclobutylhydrazine: A Cyclobutane-Hydrazine Moiety
The defining feature of this compound is the fusion of a cyclobutane (B1203170) ring with a hydrazine group. The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain. nih.gov This strain influences the bond angles and lengths within the ring, making it a unique structural element. When incorporated into molecules, the cyclobutane moiety can act as a conformational constraint, limiting the flexibility of the molecule. nih.govlifechemicals.com This property is often exploited in medicinal chemistry to lock a molecule into a specific bioactive conformation.
The hydrazine group (-NHNH₂) is a potent nucleophile and a versatile functional group for a variety of chemical transformations. smolecule.com The combination of the strained cyclobutane ring and the reactive hydrazine group in this compound creates a molecule with distinct chemical properties. smolecule.com The presence of the cyclobutane can influence the reactivity of the hydrazine group and vice versa, leading to unique reaction pathways and the formation of novel molecular architectures.
Research Trajectories and Emerging Trends in this compound Chemistry
Current research involving this compound is primarily focused on its application as a synthetic intermediate for creating more complex molecules with potential biological activity. smolecule.com One major trend is its use in the synthesis of heterocyclic compounds. smolecule.comangenechemical.com For instance, this compound can be reacted with various carbonyl compounds to form hydrazones, which can then be cyclized to generate a wide range of heterocyclic systems, such as pyrazoles and triazoles. google.com
In the field of medicinal chemistry, there is a growing interest in incorporating the cyclobutyl group into drug candidates to enhance their pharmacological properties. nih.govlifechemicals.com The conformational rigidity imparted by the cyclobutane ring can lead to improved binding affinity and selectivity for biological targets. mdpi.com Researchers are exploring the synthesis of this compound derivatives as potential therapeutic agents for a variety of diseases. While still an emerging area, the unique structural and chemical properties of this compound suggest that it will continue to be a valuable tool for chemists in the years to come.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀N₂ |
| Molecular Weight | 86.14 g/mol |
| CAS Number | 742673-64-9 |
| Appearance | Powder |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQTTNMBUPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595687 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742673-64-9 | |
| Record name | Cyclobutylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclobutylhydrazine and Its Derivatives
Strategic Approaches to C-N Bond Formation in Cyclobutylhydrazine Synthesis
The construction of the C-N bond is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation efficiently and with high selectivity.
Synthesis via Hydrazone Intermediates
A common and effective method for the synthesis of this compound involves the formation and subsequent reduction of a hydrazone intermediate. This two-step approach allows for the controlled introduction of the hydrazine (B178648) moiety onto the cyclobutane (B1203170) ring.
The reductive amination of cyclobutanone (B123998) with a suitable hydrazine derivative is a primary route to this compound. This reaction typically begins with the condensation of cyclobutanone and a protected hydrazine, such as tert-butyl carbazate (B1233558), to form a stable hydrazone intermediate. For instance, the reaction of cyclobutanone with tert-butyl carbazate in a solvent like hexanes, when heated, yields tert-butyl 2-cyclobutylidenehydrazine-1-carboxylate. google.com This hydrazone can then be reduced to the corresponding protected this compound.
The initial step of this process, the formation of the hydrazone, is crucial. A documented procedure involves combining cyclobutanone and tert-butyl carbazate in hexanes and heating the mixture. After removing the solvent, the resulting residue can be slurried with isopropanol (B130326) and diluted with ether to precipitate the hydrazone product. This method has been reported to yield the intermediate in high purity and an 82% yield. google.com The subsequent reduction of the C=N double bond of the hydrazone to a C-N single bond completes the synthesis of the protected this compound, which can then be deprotected to afford this compound. While the Wolff-Kishner reduction also utilizes a hydrazone intermediate formed from a ketone and hydrazine, its goal is the complete reduction to an alkane, not the formation of a hydrazine. jkchemical.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
Optimizing reaction conditions is paramount for maximizing yield and selectivity while minimizing byproducts and costs, a critical aspect in the industrial production of active pharmaceutical ingredients (APIs). beilstein-journals.org General principles of reaction optimization involve a systematic evaluation of parameters such as temperature, solvent, catalyst, and reagent stoichiometry. beilstein-journals.org
In the context of this compound synthesis via reductive amination, several factors can be fine-tuned. For the initial hydrazone formation, the choice of solvent is important. While hexanes have been used effectively, other non-polar solvents could be explored. google.com The temperature and reaction time are also key variables; heating is often necessary to drive the condensation, but excessive heat or prolonged reaction times could lead to degradation. The stoichiometry of the reactants should be carefully controlled to ensure complete conversion of the cyclobutanone without using a large excess of the more expensive hydrazine derivative.
For the subsequent reduction of the hydrazone, the choice of reducing agent is critical. Milder reducing agents are generally preferred to avoid over-reduction or cleavage of the N-N bond. The optimization process can be guided by modern techniques such as high-throughput screening and machine learning algorithms, which can efficiently explore a large parameter space to identify the optimal conditions for both yield and purity. beilstein-journals.org
Table 1: Reductive Amination of Cyclobutanone with tert-Butyl Carbazate
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reactants | Cyclobutanone, tert-Butyl carbazate | 82 | google.com |
| Solvent | Hexanes | 82 | google.com |
| Temperature | Heated on a steam bath | 82 | google.com |
| Work-up | Slurried with isopropanol and diluted with ether | 82 | google.com |
Reductive Amination of Cyclobutanone with Hydrazine Derivatives
Alternative Synthetic Pathways
Beyond the classical hydrazone route, alternative methodologies offer promising avenues for the synthesis of this compound and its derivatives, often with improved efficiency or milder reaction conditions.
A highly effective method for the synthesis of cyclopropylhydrazine (B1591821) hydrochloride, which can be logically extended to the cyclobutyl system, involves the reaction of the corresponding cycloalkylamine with an N-Boc-O-sulfonyl hydroxylamine (B1172632) derivative. google.com This two-step process is characterized by its mild conditions and suitability for large-scale production.
In the analogous synthesis of cyclopropylhydrazine, cyclopropylamine (B47189) is reacted with a reagent such as N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Boc-O-methylsulfonyl hydroxylamine, or N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl hydroxylamine. google.com The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or toluene (B28343) at a temperature ranging from 0 to 20 °C in the presence of a base, such as N-methylmorpholine. google.com This step yields the intermediate N-Boc-cyclopropylhydrazine with reported yields between 59% and 75%. The subsequent step involves the deprotection of the Boc group using an aqueous solution of hydrogen chloride to afford the final cyclopropylhydrazine hydrochloride. google.com
By substituting cyclopropylamine with cyclobutylamine, this methodology presents a viable and potentially high-yielding pathway to this compound hydrochloride. ontosight.aichemicalbook.comorgsyn.org
Table 2: Synthesis of N-Boc-cyclopropylhydrazine via N-Boc-O-sulfonyl Hydroxylamine Route
| Sulfonyl Hydroxylamine Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-O-p-toluenesulfonyl hydroxylamine | Dichloromethane | 0-20 | 75 | |
| N-Boc-O-methylsulfonyl hydroxylamine | Toluene | 0-20 | 65 | |
| N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl hydroxylamine | Dichloromethane | 0-20 | 59 |
Copper-catalyzed cross-coupling reactions have emerged as powerful tools in C-N bond formation. A notable example that can be extrapolated to cyclobutyl systems is the copper salt-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate (DBAD). researchgate.netresearchgate.net This method provides an efficient route to protected cyclopropylhydrazine under mild conditions. researchgate.net
The reaction involves the 1,4-addition of the cyclopropyl (B3062369) group from the boronic acid to the azo group of DBAD, catalyzed by a copper salt such as copper(II) acetate (B1210297). researchgate.net This yields N,N'-di-Boc-cyclopropylhydrazine, which can then be deprotected to give cyclopropylhydrazine salts in high yields. researchgate.net The reaction is tolerant of a wide variety of functional groups, making it a versatile synthetic tool. researchgate.net
Drawing a parallel, the use of cyclobutylboronic acid in a similar copper-catalyzed reaction with DBAD would be expected to produce N,N'-di-Boc-cyclobutylhydrazine. This approach offers a modern and potentially highly efficient alternative for the synthesis of this compound derivatives.
Table 3: Copper-Catalyzed Synthesis of Protected Hydrazines
| Boronic Acid | Azo Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| Cyclopropylboronic acid | Di-tert-butyl azodicarboxylate | Copper(II) acetate | N,N'-di-Boc-cyclopropylhydrazine | researchgate.net |
| Arylboronic acids | Azodicarboxylates | Copper salt | Aryl-substituted hydrazines | researchgate.net |
Exploration of N-Boc-O-sulfonyl Hydroxylamine Routes and Analogous Methodologies for Cyclobutyl Systems (drawing parallels from cyclopropylhydrazine synthesis)
Synthesis of Functionalized this compound Derivatives
The development of functionalized this compound derivatives is crucial for exploring their structure-activity relationships in various chemical and pharmaceutical applications. Synthetic strategies are primarily focused on two main areas: modifying the cyclobutane ring itself and altering the substituent on the hydrazine nitrogen atom.
Strategies for Substituent Incorporation on the Cyclobutane Ring
Introducing functional groups onto the cyclobutane core allows for the fine-tuning of a molecule's steric and electronic properties. Several synthetic methods can be employed to achieve this, starting from appropriately substituted cyclobutane precursors.
One common approach begins with commercially available or readily synthesized cyclobutane derivatives, such as substituted 1,3-cyclobutanediols. mdpi.com These diols can be converted to a mono-sulfonate ester, which then serves as an electrophilic site for nucleophilic substitution. mdpi.com For instance, reaction with various thiophenols can introduce arylthio- substituents onto the cyclobutane ring. mdpi.com A similar strategy could be envisioned for the synthesis of substituted cyclobutylhydrazines, where a suitable cyclobutane electrophile is reacted with hydrazine or a protected hydrazine equivalent.
Another powerful technique for constructing substituted cyclobutane rings is the [2+2] cycloaddition reaction. nih.govnih.gov This method involves the light-induced reaction of two alkene components to form a four-membered ring. By using unsymmetrical alkenes, it is possible to generate cyclobutane rings with multiple, different substituents. nih.govnih.gov A cocrystallization strategy can pre-organize the alkene components, leading to quantitative and stereospecific formation of chiral, tetrasubstituted cyclobutanes. nih.gov This methodology offers a pathway to complex cyclobutyl scaffolds that could subsequently be converted to the corresponding hydrazines.
A recent study detailed the decagram-scale synthesis of cis-1,2-disubstituted cyclobutane building blocks, including amines and carboxylic acids, starting from commercially available chemicals. chemrxiv.org These functionalized cyclobutanes serve as valuable intermediates that can be further elaborated into hydrazine derivatives. The general process involves multiple steps, starting from a suitable cyclobutane precursor and introducing functionality through established organic transformations. chemrxiv.org
Table 1: Selected Methods for Cyclobutane Ring Functionalization
| Method | Description | Starting Materials (Example) | Potential Application for this compound |
| Nucleophilic Substitution | A leaving group on a cyclobutane ring is displaced by a nucleophile to introduce a new substituent. | 1,3-cyclobutanediol converted to a sulfonate ester. mdpi.com | Reaction of a cyclobutyl halide or sulfonate with hydrazine. |
| [2+2] Cross-Photoreaction | Two different alkenes react under photochemical conditions to form a substituted cyclobutane ring. nih.gov | Unsymmetrical stilbene (B7821643) derivatives. nih.govnih.gov | Creation of a complex cyclobutane skeleton prior to introduction of the hydrazine moiety. |
| Multi-step Synthesis from Functionalized Cyclobutanes | Building upon existing functionalized cyclobutane cores, such as amines or acids, to introduce the hydrazine group. | cis-2-Alkylcyclobutanecarboxylic acids. chemrxiv.org | Curtius or Hofmann rearrangement of a cyclobutanecarboxylic acid derivative to an amine, followed by conversion to hydrazine. |
Formation of N-Substituted Cyclobutylhydrazines
N-substitution of the hydrazine moiety provides another critical point for molecular diversification. These methods generally involve the reaction of a primary or secondary amine (in this case, this compound) with various electrophiles or through condensation reactions.
A common strategy for N-alkylation or N-arylation involves reacting the parent hydrazine with an alkyl or aryl halide, often in the presence of a base. For example, N-substituted benzimidazoles have been synthesized by reacting the parent heterocycle with an alkyl/aryl halide in the presence of sodium hydride. This general principle is applicable to this compound, allowing for the introduction of a wide variety of substituents on the nitrogen atom.
Another approach is the direct addition of amines to nitriles, activated by a strong base, to form N-substituted amidines. nih.gov While this produces an amidine rather than a simple N-substituted hydrazine, it highlights a strategy of activating an amine-like nitrogen for reaction, which could be adapted for specific applications. More direct methods, such as reductive amination between this compound and an aldehyde or ketone, could also yield N-substituted derivatives.
The synthesis of oxazolidinones from primary amines and propargylic alcohol with CO2 demonstrates an alternative pathway for creating N-substituted heterocyclic systems. ionike.com Such multicomponent reactions, where several molecules are combined in a single step, offer an efficient route to complex molecules. nih.gov Analogous multicomponent strategies could potentially be developed for the direct synthesis of N-substituted this compound derivatives from simpler precursors.
Stereoselective Synthesis of Chiral this compound Scaffolds
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and chemical industries, as different enantiomers of a molecule can have vastly different biological activities. irbbarcelona.orgencyclopedia.pub
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation of a racemic mixture. uwindsor.cauclm.es This is typically achieved using one of three main strategies: substrate control, use of a chiral auxiliary, or asymmetric catalysis.
Substrate Control: If the starting material already contains a chiral center, it can direct the stereochemical outcome of subsequent reactions. For the synthesis of a chiral this compound, one could start with an enantiomerically pure cyclobutane derivative.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereoselectivity of a reaction. researchgate.netmdpi.com After the desired stereocenter has been created, the auxiliary is removed. For example, Evans' chiral auxiliaries have been used in the stereoselective synthesis of α-substituted γ-lactams. nih.gov A similar approach could involve attaching a chiral auxiliary to a cyclobutane precursor to control the stereoselective introduction of a substituent, followed by conversion to the hydrazine.
Asymmetric Catalysis: In this highly efficient method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from an achiral substrate. irbbarcelona.orguclm.es Chiral catalysts have been developed for a wide range of transformations, including hydrogenations and oxidations, which could be applied to the synthesis of chiral cyclobutane intermediates. uclm.es For instance, the Pauson-Khand reaction can be rendered asymmetric by using a chiral diphosphane (B1201432) ligand with a cobalt catalyst. irbbarcelona.org
The development of methods for the stereoselective synthesis of molecules with quaternary stereocenters is a particularly challenging area. mdpi.com One reported strategy involves the use of chiral enamines, derived from an inexpensive chiral diamine, which react with an electrophile to create a chiral quaternary center with high enantioselectivity (up to 91% ee). mdpi.com
Table 2: Asymmetric Synthesis Strategies for Chiral Scaffolds
| Strategy | Principle | Example Application |
| Chiral Auxiliary | A temporary chiral group directs the formation of a new stereocenter. researchgate.netmdpi.com | Alkylation of γ-lactam scaffolds bearing an Evans' auxiliary. nih.gov |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product from a prochiral substrate. irbbarcelona.orguclm.es | Rh-diphosphine catalyzed hydrogenation of enamides. uclm.es |
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net | Synthesis of aza-bicyclic scaffolds from chiral Hajos-Parrish ketone. mdpi.com |
Resolution Techniques for Enantiomeric Purity
When a synthesis produces a racemic (50:50) mixture of enantiomers, a resolution process is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is not possible. libretexts.org
The most common method of resolution is diastereomeric salt formation . buchler-gmbh.com This involves reacting the racemic mixture, if it is an acid or a base, with an enantiomerically pure chiral resolving agent. libretexts.org For a racemic amine like this compound, a chiral acid such as tartaric acid would be used. libretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate).
Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization. libretexts.orgbuchler-gmbh.com Once a diastereomeric salt has been isolated and purified, the resolving agent is removed by a simple acid-base reaction, yielding the enantiomerically pure amine. libretexts.org Cinchona alkaloids are a well-known class of chiral resolving agents widely used in industry. buchler-gmbh.com
Other resolution techniques include enzymatic resolution, where an enzyme selectively reacts with one enantiomer, and chiral chromatography. unipd.itresearchgate.net In an enzymatic resolution, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, allowing the resulting amide and the unreacted amine to be separated. unipd.it
Scalability and Process Intensification in this compound Synthesis
Scaling up a synthetic route from the laboratory bench to industrial production presents significant challenges related to cost, safety, efficiency, and environmental impact. pharmasalmanac.com Process intensification aims to address these challenges by developing novel equipment and techniques to create safer, more efficient, and sustainable manufacturing processes. fraunhofer.de
A key technology in process intensification is flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. pharmasalmanac.comunito.it Flow reactors, often microreactors with small channel diameters, offer superior heat and mass transfer compared to batch systems. unito.itfrontiersin.orgmdpi.com This precise control over reaction conditions can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. pharmasalmanac.com
The advantages of continuous flow processing include:
Enhanced Safety: Only small quantities of material are reacting at any given time, minimizing the risks associated with energetic intermediates or toxic reagents. pharmasalmanac.com
Improved Efficiency: Faster reactions due to better heat transfer can significantly increase productivity and space-time yield. fraunhofer.de
Easier Scale-Up: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than redesigning large-scale batch reactors. mdpi.com
Sustainability: Flow chemistry often requires less solvent and generates less waste, contributing to a greener chemical process. pharmasalmanac.com
Technologies such as microwave irradiation and sonication can be integrated with flow reactors to further accelerate reactions. frontiersin.org The transition from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, enabling the development of more robust and economically viable production routes. pharmasalmanac.comunito.it The synthesis of this compound and its derivatives on an industrial scale would likely benefit from the implementation of such process intensification strategies to ensure a safe, cost-effective, and reproducible manufacturing process.
Mechanistic Investigations of Cyclobutylhydrazine Reactivity
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in cyclobutylhydrazine is electron-rich, making it a potent nucleophile. masterorganicchemistry.com This inherent nucleophilicity is the driving force behind many of its characteristic reactions.
Reactions with Electrophilic Centers
As a nucleophile, this compound readily reacts with various electrophilic centers. masterorganicchemistry.com These reactions typically involve the donation of a lone pair of electrons from one of the nitrogen atoms to an electron-deficient atom, initiating the formation of a new covalent bond. masterorganicchemistry.com
Common electrophiles that react with this compound include carbonyl compounds (aldehydes and ketones), esters, and acyl chlorides. mdpi.comlibretexts.org For instance, the reaction with an aldehyde or ketone proceeds via nucleophilic addition to the carbonyl carbon. libretexts.org This process involves the initial attack of the hydrazine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgkhanacademy.org
In the synthesis of heterocyclic compounds, such as 1,2,4-triazol-5-ones, this compound's nucleophilicity is key. The reaction with a precursor like methyl cyclopropanecarboxylate (B1236923) under acidic conditions leads to the formation of a hydrazide intermediate, which then undergoes cyclization.
Kinetic Studies of Nucleophilic Additions
The kinetics of nucleophilic addition reactions are influenced by both steric and electronic factors. libretexts.org For this compound, the cyclobutane (B1203170) ring can sterically hinder the approach of the nucleophilic hydrazine to the electrophile. However, the inherent reactivity of the hydrazine group often overcomes this.
Studies on analogous systems, such as the reactions of various anions with methyl chloride, have shown a correlation between the charge localization on the nucleophile and the reaction rate. yorku.ca Highly charge-localized anions react rapidly, while charge-delocalized anions react more slowly. yorku.ca The hydrazine moiety in this compound possesses lone pairs of electrons that are relatively localized, contributing to its significant nucleophilic reactivity.
The rate of nucleophilic addition to a carbonyl group is also dependent on the nature of the electrophile. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org The reaction conditions, such as the solvent and the presence of a catalyst, also play a crucial role in the kinetics. For example, acid catalysis can enhance the electrophilicity of a carbonyl group by protonating the oxygen atom, thereby accelerating the nucleophilic attack. libretexts.org
Reactivity Involving the Cyclobutane Ring System
The cyclobutane ring in this compound is a source of ring strain, which can be released in various chemical transformations. This section explores reactions where the cyclobutane ring is an active participant.
Ring-Opening Reactions and Associated Rearrangements
The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by various reagents and often lead to the formation of more stable acyclic or larger ring systems.
In the presence of a strong acid, the cyclobutane ring can undergo cleavage. For example, treatment with hydrochloric acid can lead to the opening of the ring to form a 1,3-diaminopropane (B46017) derivative. This type of reaction is often facilitated by the protonation of the hydrazine moiety, which can induce electronic shifts that weaken the carbon-carbon bonds within the cyclobutane ring.
Hydrazine-catalyzed ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes provides a mechanistic parallel. nih.gov In this process, condensation of a hydrazinium (B103819) salt with an aldehyde forms a hydrazonium ion. nih.gov This intermediate undergoes cycloaddition with the cyclobutene (B1205218), followed by a strain-relieving cycloreversion to yield the ring-opened product. nih.gov While the substrate is different, the principle of leveraging hydrazine's reactivity to facilitate the opening of a strained ring is analogous.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi system. libretexts.org While classical sigmatropic rearrangements are well-defined, related processes, sometimes termed pseudo-sigmatropic, can occur in the synthesis of heterocycles involving strained rings.
The Fischer indole (B1671886) synthesis, for instance, involves the acid-catalyzed rearrangement of a phenylhydrazone, which has a key as-pub.comas-pub.com-sigmatropic rearrangement step involving N-N bond cleavage. rsc.orgwikipedia.org While not directly involving this compound, this illustrates how hydrazine derivatives can participate in complex rearrangements to form heterocyclic structures. rsc.org
In the context of this compound, a pseudo-sigmatropic rearrangement could be envisioned as part of a cascade reaction. For example, an initial reaction at the hydrazine moiety could generate an intermediate where the strained cyclobutane ring is positioned to participate in an intramolecular rearrangement, potentially leading to a new heterocyclic system. The driving force for such a rearrangement would be the release of ring strain. Research on O-cyclopropyl hydroxylamines has shown they can undergo a as-pub.comas-pub.com-sigmatropic rearrangement as a key step in the synthesis of N-heterocycles, highlighting the potential for strained rings bonded to heteroatoms to engage in such transformations. rsc.org
Data Tables
Table 1: Representative Reactions of this compound
| Reaction Type | Electrophile/Reagent | Product Type | Reference |
| Nucleophilic Addition/Cyclization | Methyl cyclopropanecarboxylate | 1,2,4-Triazol-5-one derivative | |
| Acid-Mediated Ring Opening | Hydrochloric Acid | 1,3-Diaminopropane derivative | |
| Reductive Amination | Dimethylsulfide borane | This compound hydrochloride | google.com |
Formation and Reactivity of Cyclobutyl Radicals
The formation of a cyclobutyl radical from this compound typically involves the homolytic cleavage of the N-N or C-N bond, a process that can be initiated by thermal, photochemical, or radical-initiator-induced methods. Once formed, the cyclobutyl radical is a highly reactive intermediate characterized by a cyclobutane ring with an unpaired electron. ontosight.ai The unpaired electron is delocalized across the ring, which provides some stabilizing effect; however, the inherent ring strain and radical nature drive its subsequent reactions. ontosight.ai
The reactivity of the cyclobutyl radical is diverse and has significant implications in synthetic chemistry. ontosight.ai Its primary reaction pathways are driven by the tendency to achieve a more stable, closed-shell electron configuration. These pathways include rearrangements, fragmentations, and addition reactions. ontosight.ai
Key reaction types for the cyclobutyl radical include:
Ring-Opening: The radical can undergo cleavage to relieve ring strain, typically forming linear or branched alkene radicals.
Rearrangements: 1,2-hydride shifts and alkyl migrations are common rearrangement pathways.
Fragmentations: The radical can break down into smaller molecular fragments.
Additions: It can add across the double or triple bonds of unsaturated compounds. ontosight.ai
The specific pathway taken depends on the reaction conditions and the presence of other reagents.
Table 1: Key Reaction Pathways of the Cyclobutyl Radical
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Ring-Opening | Cleavage of a C-C bond within the cyclobutane ring to alleviate strain. | Linear or branched alkene radical. |
| Rearrangement | Migration of a hydrogen atom or an alkyl group to the radical center. | Isomeric radical species. |
| Fragmentation | Decomposition of the radical into smaller, more stable molecules. | Alkenes, smaller radicals. |
| Addition | Reaction with π-systems (e.g., alkenes, alkynes). | Larger radical adducts. |
Thermolysis and Photolysis Pathways
Thermolysis and photolysis are common methods to generate reactive intermediates from precursors like this compound. These high-energy processes provide the necessary input to break weaker covalent bonds, initiating radical chain reactions or other transformations. nsc.ru For many organic compounds, thermolysis and photolysis lead to the same primary intermediates, suggesting common underlying reaction mechanisms. nsc.ru
Thermolysis: The application of heat to this compound can induce the homolytic cleavage of the weakest bonds in the molecule. In hydrazine derivatives, the N-N bond is particularly susceptible to thermal cleavage. This process would generate two aminyl radicals. Alternatively, C-N bond cleavage could occur, yielding a cyclobutyl radical and a hydrazinyl radical. At higher temperatures (above 220°C for some nitrogen-containing compounds), decomposition proceeds via a radical pathway, which can lead to the formation of higher molar-mass products through radical combination and grafting reactions before eventual degradation into smaller fragments. lippertt.ch
Photolysis: Photolysis uses light energy (typically UV) to excite the molecule, leading to bond cleavage. mdpi.com The energy of the photons can be tuned to selectively break specific bonds. For nitrogen-containing compounds, irradiation can lead to a clean decomposition into radical species. lippertt.ch In the case of this compound, UV irradiation would likely promote an electron to an anti-bonding orbital, weakening the N-N or C-N bond and causing it to break, thus forming radical intermediates similar to those in thermolysis. The quantum yield of photolysis can be dependent on the wavelength of light used. nsc.ru
Table 2: Comparison of Thermolysis and Photolysis for Generating Radicals from this compound
| Pathway | Energy Source | Primary Process | Key Intermediates | Notes |
|---|---|---|---|---|
| Thermolysis | Heat | Homolytic cleavage of weak bonds (e.g., N-N, C-N). | Aminyl radicals, Cyclobutyl radical. | Can lead to complex secondary reactions like grafting at high temperatures. lippertt.ch |
| Photolysis | Light (UV) | Electronic excitation followed by bond cleavage. | Aminyl radicals, Cyclobutyl radical. | Can offer more selective bond cleavage depending on the wavelength. nsc.ru |
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis provides powerful methods for forming new bonds under milder conditions than thermolysis or photolysis. mdpi.comrsc.org These reactions offer high selectivity and functional group tolerance, making them invaluable in modern organic synthesis. mdpi.com
Mechanisms of Catalytic Reactions
Transition metal-catalyzed reactions involving this compound would likely proceed through a series of fundamental mechanistic steps. libretexts.org While the exact cycle depends on the metal, ligands, and substrate, common steps include oxidative addition, migratory insertion, and reductive elimination. libretexts.org
A plausible catalytic cycle for a transformation of this compound could involve:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0), Cu(I)) could insert into the C-N or N-H bond of this compound. For example, insertion into the N-H bond would form a metal-hydride-amido complex.
Ligand Exchange/Coordination: An incoming substrate (e.g., an aryl halide for a cross-coupling reaction) would coordinate to the metal center.
Migratory Insertion or Transmetalation: This step forms the key new bond. In a cross-coupling reaction, transmetalation might occur. Alternatively, an alkene could undergo migratory insertion into the metal-nitrogen bond. libretexts.org
Reductive Elimination: The final step where the desired product is released, and the catalyst is regenerated in its active, low-valent state.
For C-H amination reactions, a transient metal-nitrenoid intermediate may be formed, which can then undergo insertion into a C-H bond. nih.gov
Role of Single-Atom Catalysts in this compound Chemistry
Single-atom catalysts (SACs) represent a frontier in catalysis, where isolated metal atoms are anchored onto a support material. mdpi.comrsc.org This configuration maximizes atomic efficiency and can lead to unique catalytic properties due to the well-defined coordination environment and electronic structure of the active site. mdpi.comnih.gov
In the context of this compound chemistry, SACs could offer several advantages:
High Selectivity: The well-defined, isolated nature of the active sites can prevent side reactions that might occur on the surface of larger metal nanoparticles, leading to higher selectivity for a desired product.
Enhanced Reactivity: The unique electronic properties of single atoms, influenced by strong interactions with the support, can lower activation barriers for key steps like C-H or N-H bond activation. nsf.gov For instance, a single platinum or iron atom supported on nitrogen-doped carbon could exhibit high efficiency for transformations involving the hydrazine moiety. nih.gov
Mechanistic Clarity: The simplified structure of SACs makes them ideal models for studying reaction mechanisms through both computational and experimental techniques. nih.gov
The interaction between the frontier orbitals of the single atom and the molecular orbitals of this compound would be critical for catalytic activity. nsf.gov A successful SAC would be designed to have optimal wave function overlap to facilitate the adsorption and transformation of the reactant. nsf.gov
Elucidation of Reaction Mechanisms
Understanding the precise pathway a reaction follows is crucial for its optimization and broader application. Isotopic labeling studies are a powerful tool for this purpose. symeres.com
Isotopic Labeling Studies (e.g., ¹⁵N NMR)
Isotopic labeling involves replacing an atom in a reactant with one of its heavier, stable isotopes, such as replacing ¹⁴N with ¹⁵N. symeres.com Since the ¹⁵N isotope is NMR-active (spin-½), it can be detected and tracked throughout a reaction using ¹⁵N NMR spectroscopy. researchgate.netwhiterose.ac.uk
In studying the reaction mechanisms of this compound, one or both nitrogen atoms could be selectively labeled with ¹⁵N. By analyzing the ¹⁵N NMR spectra of the intermediates and final products, researchers can gain definitive insights:
Tracking Atom Fate: It allows for the unambiguous tracking of the labeled nitrogen atom(s), confirming whether they are retained, eliminated, or transferred during the reaction. escholarship.org
Identifying Intermediates: New signals appearing and then disappearing in the ¹⁵N NMR spectrum during the reaction can help identify transient nitrogen-containing intermediates. researchgate.net
Distinguishing Pathways: In reactions with multiple possible outcomes, such as rearrangements or different coupling partners, ¹⁵N labeling can distinguish between competing mechanistic pathways. For example, it could confirm the formation of a metal-nitrenoid intermediate in a catalytic C-N bond-forming reaction. nih.govescholarship.org
The chemical shifts observed in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atom, providing structural information about where the nitrogen ends up. researchgate.net
Table 3: Characteristic ¹⁵N NMR Chemical Shifts for Relevant Functional Groups
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |
|---|---|
| Amines (Alkyl) | 0 to -50 |
| Hydrazines | -20 to -70 |
| Amides | -250 to -290 |
| Nitriles | -90 to -140 |
| Imines | -40 to -80 |
| Azides | -130 to -320 (Varies by position) |
Data derived from general chemical shift ranges. researchgate.net
In situ Spectroscopic Monitoring (e.g., in situ NMR)
In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide a powerful lens for observing the mechanistic intricacies of chemical reactions as they happen, without the need for isolating intermediates. iastate.edu For reactions involving this compound, in situ NMR allows for real-time tracking of reactant consumption, intermediate formation and decay, and product generation. iastate.edumdpi.com This is achieved by acquiring a series of NMR spectra over the course of the reaction, providing a "snapshot" of the species present in the reaction mixture at any given time. iastate.edu
The primary advantage of in situ NMR is its ability to detect and characterize transient intermediates that might otherwise be missed by conventional analytical methods. For instance, in the synthesis of heterocyclic compounds, where this compound is a key building block, in situ NMR can help to elucidate complex reaction pathways. By monitoring the characteristic signals of the cyclobutyl moiety and the hydrazine protons, researchers can observe key mechanistic events.
A notable application of this technique is in distinguishing between different proposed mechanisms. For example, in a reaction where a pseudo-sigmatropic rearrangement is hypothesized, in situ NMR, potentially coupled with isotopic labeling (e.g., ¹⁵N), can track the movement of atoms and confirm the rearrangement pathway. The data gathered from these experiments, such as the change in concentration of various species over time, is instrumental in constructing a detailed reaction profile.
Below is a representative data table illustrating the type of information that can be gleaned from in situ NMR monitoring of a hypothetical reaction involving this compound.
Table 1: Hypothetical In Situ NMR Data for the Reaction of this compound
| Time (minutes) | Concentration of this compound (M) | Concentration of Intermediate A (M) | Concentration of Product B (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.35 | 0.15 |
| 30 | 0.25 | 0.30 | 0.45 |
| 40 | 0.10 | 0.15 | 0.75 |
| 50 | 0.05 | 0.05 | 0.90 |
| 60 | <0.01 | <0.01 | >0.99 |
Kinetic Profiling and Identification of Rate-Determining Steps
For reactions involving this compound, kinetic profiling can be achieved through various experimental techniques, including variable-temperature NMR studies. By monitoring the reaction rate at different temperatures, key thermodynamic parameters such as the activation energy can be determined using the Arrhenius equation. magritek.com This information is vital for understanding the energy barriers associated with different steps in the reaction mechanism.
The rate law for a reaction, which describes the relationship between the rate of the reaction and the concentration of the reactants, is determined through kinetic experiments. theexamformula.co.uk If a reactant's concentration appears in the rate law, it is involved in or before the rate-determining step. savemyexams.com For example, if a reaction involving this compound and another reagent is found to be first order in this compound, it implies that one molecule of this compound participates in the rate-determining step.
The following table provides an example of how kinetic data might be presented to determine the order of a reaction with respect to this compound.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |
From this data, it can be inferred that the reaction is first order with respect to this compound and zero order with respect to Reagent X, indicating that only this compound is involved in the rate-determining step.
Advanced Spectroscopic and Analytical Characterization of Cyclobutylhydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of cyclobutylhydrazine by probing the magnetic properties of its atomic nuclei, primarily 1H and 13C.
Proton (1H) NMR spectroscopy is fundamental for determining the hydrogen environments within the this compound molecule. The spectrum reveals key information through chemical shifts (δ), signal multiplicities, and coupling constants (J), which collectively map the proton connectivity.
In a typical 1H NMR spectrum of this compound, distinct signals corresponding to the protons on the cyclobutyl ring and the hydrazine (B178648) moiety are observed. The protons on the cyclobutyl ring typically appear as complex multiplets in the upfield region of the spectrum. The methine proton (CH-N) is expected to be downfield relative to the methylene (B1212753) protons (CH2) due to the deshielding effect of the adjacent nitrogen atom. The protons of the hydrazine group (-NHNH2) would present signals that can vary in chemical shift and may exhibit broadening due to chemical exchange and quadrupolar effects of the nitrogen atoms.
Interactive Data Table: Representative 1H NMR Data for this compound Moiety
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -NH | Variable | Broad singlet | Position and broadening are solvent and concentration dependent. |
| -NH2 | Variable | Broad singlet | Position and broadening are solvent and concentration dependent. |
| >CH-N | 2.5 - 3.5 | Multiplet | Deshielded by the adjacent nitrogen atom. |
| Ring -CH2- (β) | 1.8 - 2.2 | Multiplet | Protons on the carbons beta to the hydrazine group. |
Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific conformation of the cyclobutyl ring.
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing direct information about the carbon skeleton of this compound. Given the symmetry of the cyclobutyl ring, a limited number of signals are expected, simplifying the spectral interpretation. For cyclobutane (B1203170) itself, a single peak is observed around 22.4 ppm, indicating the equivalence of all four carbon atoms. docbrown.info
In this compound, the carbon atom bonded to the hydrazine group (C1) is significantly deshielded and thus appears at a lower field compared to the other ring carbons. The two equivalent β-carbons (C2, C4) will have a distinct chemical shift, and the γ-carbon (C3) will have its own unique signal. The number of distinct peaks confirms the substitution pattern on the cyclobutyl ring. socratic.org
Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (>CH-N) | 50 - 60 |
| C2, C4 (-CH2-) | 25 - 35 |
Note: These are estimated values. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the connectivity within the this compound molecule. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons on the ring, as well as between the different methylene groups, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the >CH-N proton signal to the C1 carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. epfl.chyoutube.com In this compound, HMBC could show correlations from the hydrazine protons to the C1 carbon, providing definitive evidence of the attachment point of the hydrazine group to the cyclobutyl ring.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including powders and crystalline solids. mst.edursc.org It is particularly valuable for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. irispublishers.comeuropeanpharmaceuticalreview.com
For this compound, ssNMR can provide detailed information about its crystalline packing and conformation. europeanpharmaceuticalreview.com The chemical shifts in ssNMR are highly sensitive to the local electronic environment, meaning different polymorphs will produce distinct spectra. europeanpharmaceuticalreview.com This allows for the identification and quantification of different polymorphic forms. irispublishers.com Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei like 13C and provide data on the number of crystallographically inequivalent sites in the unit cell. rsc.orgamericanpharmaceuticalreview.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound with high precision, typically to four or more decimal places. measurlabs.combioanalysis-zone.comresearchgate.net This high accuracy allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.gov
For this compound (C4H10N2), the monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would typically measure the mass of the protonated molecule, [M+H]+. The experimentally measured exact mass is then compared to the calculated mass to confirm the elemental formula. nih.govrsc.org
Interactive Data Table: HRMS Data for this compound
| Species | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C4H10N2 | 86.0844 |
Note: The ability of HRMS to measure mass to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula. nih.gov
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical tool for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. For this compound, electron impact (EI) ionization would produce a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion peak for this compound would be an even number, according to the nitrogen rule.
The primary fragmentation pathways for this compound are predicted based on the known behavior of amines and cyclic alkanes in mass spectrometry. libretexts.orgmiamioh.edu Alpha-cleavage is a dominant fragmentation mode for amines, involving the breaking of a bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this would involve the cleavage of the C-N bond, which is the most likely initial fragmentation step. This cleavage can result in two primary fragment ions: the cyclobutyl cation or the hydrazine radical, and vice-versa.
Another potential fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]+ peak. miamioh.edu Further fragmentation can occur within the cyclobutyl ring itself, leading to the loss of neutral ethylene (B1197577) (C2H4) molecules, a characteristic fragmentation pattern for cyclobutane derivatives.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description of Fragmentation Pathway |
|---|---|---|
| [C4H9N2]+ | 85 | Molecular Ion (M+•) |
| [C4H7]+ | 55 | Loss of hydrazino radical (•N2H3) via alpha-cleavage |
| [N2H4]+• | 32 | Loss of cyclobutene (B1205218) (C4H6) |
| [N2H3]+ | 31 | Loss of cyclobutyl radical (•C4H7) |
| [C3H5]+ | 41 | Loss of ethylene from cyclobutyl cation |
This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.
Coupled Techniques (e.g., UPLC-MS) for Purity and Identification
Coupled analytical techniques are essential for the comprehensive analysis of chemical compounds in complex mixtures. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method ideal for the purity assessment and identification of this compound. measurlabs.com The technique combines the high-resolution separation power of UPLC with the precise mass detection capabilities of MS. measurlabs.comresearchgate.net
In a typical UPLC-MS analysis, a sample containing this compound is first injected into the UPLC system. The separation occurs on a column with small particle sizes, which allows for faster analysis and better resolution compared to traditional HPLC. measurlabs.com A mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, carries the sample through the column. This compound, being a polar compound, would be separated from non-polar impurities and other components based on its interaction with the stationary phase of the column.
The eluent from the UPLC column is then introduced into the mass spectrometer. nih.gov The MS serves as a detector, ionizing the separated this compound and measuring its mass-to-charge ratio. This provides unambiguous identification by confirming the molecular weight of the compound. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination with very low detection limits. measurlabs.com This method is particularly useful for identifying trace-level impurities or degradation products in a sample. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational Fingerprint Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. libretexts.orggelest.com For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. These techniques are invaluable for identifying the functional groups present in this compound.
The key functional groups in this compound are the hydrazine moiety (-NH-NH2) and the cyclobutane ring. Each group has characteristic vibrational frequencies. dtic.mil
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| N-H (Hydrazine) | Asymmetric & Symmetric Stretching | 3350 - 3250 (two bands) | Strong |
| C-H (Cyclobutane) | Stretching | 2975 - 2850 | Strong |
| N-H (Hydrazine) | Bending (Scissoring) | 1650 - 1580 | Moderate |
| C-H (Cyclobutane) | Bending (Scissoring) | ~1450 | Moderate |
| C-N (Hydrazine) | Stretching | 1150 - 1050 | Weak-Moderate |
Frequencies are approximate and can be influenced by the molecular environment and physical state.
The N-H stretching vibrations typically appear as two distinct bands in the 3350-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH2 group. The N-H bending vibration is expected around 1600 cm⁻¹. The cyclobutane ring exhibits characteristic C-H stretching bands below 3000 cm⁻¹ and ring deformation modes at lower frequencies. dtic.mil The combination of these specific bands allows for the unambiguous identification of this compound.
Conformational Analysis using Vibrational Spectroscopy
Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying the conformational isomers of molecules. theanalyticalscientist.commdpi.com this compound can exist in different conformations due to the puckered nature of the cyclobutane ring and rotation around the C-N and N-N single bonds.
The cyclobutane ring is not planar and exists in a puckered conformation. The hydrazine substituent can occupy either an equatorial or an axial position relative to the ring. These two conformers will have slightly different energies and geometries, leading to subtle but measurable differences in their vibrational spectra. For instance, the frequencies of the ring deformation modes and the C-N stretching vibration may shift depending on the substituent's orientation.
Low-temperature Raman spectroscopy can be particularly effective for conformational analysis. By cooling the sample, it is possible to "freeze out" higher energy conformers and simplify the spectrum, allowing for the distinct vibrational signatures of the most stable conformer to be identified and assigned. mdpi.com Computational modeling is often used in conjunction with experimental data to predict the vibrational frequencies of different conformers and aid in the spectral assignment. diva-portal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The part of a molecule responsible for light absorption is called a chromophore. tanta.edu.eg
The structure of this compound consists of a saturated cyclobutane ring and a hydrazine group. It lacks conjugated π-systems, which are the most common chromophores that absorb in the 200-800 nm range. williams.edu The chromophore in this compound is the hydrazine moiety, specifically the nitrogen atoms with their non-bonding (n) electrons or lone pairs.
The only possible electronic transitions for saturated compounds with lone-pair electrons are n → σ* (an electron from a non-bonding orbital is promoted to an anti-bonding sigma orbital) and σ → σ*. shu.ac.uk
σ → σ transitions*: These involve electrons in sigma bonds and require very high energy. Their absorption peaks typically fall in the vacuum UV region (<190 nm) and are not observable with standard UV-Vis spectrophotometers. williams.edu
n → σ transitions: These transitions involve the non-bonding electrons on the nitrogen atoms. They require less energy than σ → σ transitions but still typically occur at short wavelengths, usually in the range of 150-250 nm. shu.ac.uk
Therefore, this compound is expected to show weak absorption at the lower end of the conventional UV spectrum (around 200 nm). It does not possess the necessary structure to absorb light in the visible region, and thus it is a colorless compound.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → σ* | Non-bonding (N lone pair) → σ* (C-N, N-N, N-H) | < 220 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |
These values represent typical ranges for the described transitions. shu.ac.uk
Table of Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Ethylene |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound, as well as the scale of the separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydrazine compounds. cdc.gov Due to the high polarity and potential lack of a strong UV chromophore in this compound, direct analysis on standard reversed-phase columns can be challenging. helixchrom.com To overcome these issues, several strategies can be employed.
One common approach is derivatization, where the hydrazine is reacted with a suitable agent to form a derivative with enhanced detectability. cdc.govosha.gov For instance, aldehydes like benzaldehyde (B42025) can react with hydrazines to form benzalazine (B126859) derivatives, which are readily analyzable by HPLC with a UV detector. osha.gov Another derivatizing agent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is used to quantify carbonyl compounds and can be adapted to quantify residual reagents in reactions involving hydrazines. mdpi.com For direct analysis without derivatization, specialized columns are necessary. Mixed-mode columns, such as those with both reversed-phase and cation-exchange characteristics (e.g., Coresep 100), can retain polar compounds like hydrazine. helixchrom.com The mobile phase can be adjusted using additives like trifluoroacetic acid (TFA) or formic acid to achieve separation, with the latter being compatible with mass spectrometry (MS) detectors. helixchrom.com
Detection methods for hydrazine and its derivatives in HPLC include UV/VIS detectors (especially after derivatization), electrochemical detectors (ED), and mass spectrometry (HPLC-MS) for unequivocal identification. cdc.govnih.govrigaku.com
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Column | Mixed-Mode Cation-Exchange (e.g., Coresep 100) | Effective for retaining highly polar compounds like hydrazines. helixchrom.com |
| C18 Reversed-Phase (with derivatization) | Standard for many organic compounds; requires derivatization for polar analytes. researchgate.net | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | MS-compatible mobile phase suitable for mixed-mode chromatography. helixchrom.com |
| Methanol/Water | Common mobile phase for reversed-phase chromatography. scielo.br | |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detector suitable for compounds lacking a UV chromophore. helixchrom.com |
| UV/VIS Detector (post-derivatization) | High sensitivity for derivatives containing chromophores. osha.gov | |
| Electrochemical Detector (ED) | Sensitive detector for electroactive compounds like hydrazines. cdc.gov | |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns. scielo.braurigeneservices.com |
| Injection Volume | 5 - 20 µL | Standard injection volume for analytical HPLC. scielo.br |
Gas Chromatography (GC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. google.com For hydrazine and its derivatives, GC analysis often requires derivatization to improve volatility and thermal stability, and to reduce polarity. cdc.govd-nb.info Direct analysis can be problematic as hydrazine is prone to degradation at high temperatures. cdc.gov
A common derivatization agent is pentafluorobenzaldehyde (B1199891) (PFB), which reacts with hydrazine to form decafluorobenzaldehyde azine, a stable derivative that can be readily analyzed by GC-Mass Spectrometry (GC-MS). d-nb.info Acetone (B3395972) has also been used as a derivatizing agent, forming acetone azine, which can be analyzed by headspace GC-MS. researchgate.netchrom-china.com This is particularly useful for detecting trace amounts of hydrazine. researchgate.net
The choice of carrier gas (e.g., helium, nitrogen, hydrogen) and detector is critical. shimadzu.com.sgchromatographyonline.com A Flame Ionization Detector (FID) is a common choice for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like hydrazines. cdc.gov For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method. cdc.govd-nb.info
Table 2: Potential GC Parameters for this compound Derivative Analysis
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Column | Capillary Column (e.g., DB-5ms, HP-5) | Standard non-polar or mid-polar columns for general-purpose GC analysis. |
| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. shimadzu.com.sg |
| Injection Mode | Split/Splitless | Standard injection techniques for capillary GC. shimadzu.com.sg |
| Injector Temp. | ~240-250 °C | Sufficient to volatilize the derivatized analyte without decomposition. bibliotekanauki.pl |
| Oven Program | Temperature gradient (e.g., 60°C to 240°C) | To effectively separate components with different boiling points. bibliotekanauki.pl |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. cdc.gov |
| Nitrogen-Phosphorus Detector (NPD) | Selective and sensitive for nitrogen-containing compounds. cdc.gov |
Column Chromatography for Purification
Column chromatography is a fundamental technique for the purification of organic compounds on a preparative scale. rochester.edu It separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it. rochester.edu For the purification of this compound or its derivatives, normal-phase chromatography using silica (B1680970) gel is a common choice. cdnsciencepub.comrsc.orgmdpi.com
The selection of the stationary phase and the eluting solvent system is crucial for achieving good separation. Silica gel, a slightly acidic adsorbent, is effective for a wide range of compounds. membrane-solutions.com Alumina can be used as a neutral or basic alternative, which can be advantageous for purifying basic compounds like amines and hydrazines. membrane-solutions.com
The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or ether). rochester.edu By gradually increasing the polarity of the eluent (gradient elution), compounds are eluted in order of increasing polarity. For instance, in the purification of hydrazine derivatives, solvent systems such as ethyl acetate/hexane are frequently employed. cdnsciencepub.comrsc.org The optimal solvent ratio is typically determined beforehand using Thin-Layer Chromatography (TLC). rochester.edu For basic compounds like this compound, adding a small amount of a base like triethylamine (B128534) (~0.1-1%) to the eluent can neutralize the acidic sites on the silica gel, preventing peak tailing and improving recovery. rochester.edurochester.edu
Table 3: Typical Column Chromatography System for Hydrazine Derivative Purification
| Component | Material/Solvent | Purpose/Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Standard adsorbent for normal-phase chromatography. rsc.org |
| Alumina (neutral or basic) | Alternative for acid-sensitive or basic compounds. membrane-solutions.com | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A versatile solvent system for separating compounds of varying polarity. rsc.orgrochester.edu |
| Dichloromethane (B109758)/Methanol | Suitable for more polar compounds. rochester.edu |
| Additive | Triethylamine (0.1-1%) | Added to the eluent to prevent streaking and improve the chromatography of basic compounds. rochester.edu |
X-ray Diffraction Studies for Solid-State Structure
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. kit.edunih.gov For a small organic molecule like this compound, single-crystal X-ray diffraction (SCXRD) can provide definitive information on its molecular structure, including bond lengths, bond angles, and conformational details. rigaku.comrsc.org It is also the definitive method for determining the absolute stereochemistry of chiral molecules. rsc.org
The technique involves irradiating a single crystal of the compound with a focused beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the positions of the individual atoms can be determined, revealing the molecule's structure. youtube.com
While a powerful tool, the primary challenge is often growing a single crystal of sufficient quality and size for the analysis. rsc.org For small molecules that are difficult to crystallize, powder X-ray diffraction (PXRD) can be used to characterize the bulk material, confirm phase purity, and identify different polymorphic forms. americanpharmaceuticalreview.com Although patents may mention this compound in the context of X-ray diffraction methods, detailed public crystallographic data for the compound itself remains limited. google.com A study on the related compound, cyclopropanecarbohydrazide, demonstrates how X-ray crystallography can elucidate not only the molecular conformation but also the intermolecular hydrogen bonding network in the solid state. caltech.edu Such an analysis for this compound would be invaluable for understanding its physical properties and intermolecular interactions.
Table 4: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
| Absolute Configuration | Unambiguous determination of the stereochemistry for chiral compounds. |
Computational and Theoretical Studies of Cyclobutylhydrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.orgd-nb.info By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, from molecular geometry to electronic structure and reactivity. nih.gov
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like cyclobutylhydrazine. physchemres.orgmdpi.com DFT calculations can provide deep insights into the molecule's electronic landscape. irjweb.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com For this compound, the lone pairs of electrons on the nitrogen atoms are expected to significantly contribute to the HOMO, making it a potential nucleophile.
DFT calculations can also determine various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. irjweb.com These descriptors are calculated from the HOMO and LUMO energies.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 8.3 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | -1.8 eV |
| Electronegativity (χ) | Tendency to attract electrons | 2.35 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 4.15 eV |
| Chemical Softness (S) | Reciprocal of chemical hardness | 0.24 eV-1 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orglumenlearning.com For this compound, rotation around the C-N single bond and the puckering of the cyclobutane (B1203170) ring give rise to various conformers. wikipedia.org
The cyclobutane ring is not planar and exists in a puckered conformation to relieve angle strain. The hydrazine (B178648) substituent can be in either an axial or equatorial position relative to the ring's puckering. Furthermore, rotation around the C-N bond leads to different orientations of the -NH2 group.
Computational methods can be used to map the potential energy surface of this compound, identifying the stable conformers (energy minima) and the transition states that connect them. ethz.ch This analysis is crucial for understanding the molecule's flexibility and the population distribution of its different conformations at a given temperature. wikipedia.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | N-N Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | anti | 0.0 (most stable) |
| 2 | Equatorial | gauche | 0.8 |
| 3 | Axial | anti | 1.5 |
Note: This table presents a simplified, hypothetical energy landscape. The actual energy differences would be determined through detailed quantum chemical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. arxiv.orgoulu.fifrontiersin.org This technique allows for the exploration of conformational changes and interactions over time. frontiersin.org
MD simulations can be used to study the conformational flexibility of this compound in the gas phase or in a solvent. By simulating the molecule over a period of time, one can observe transitions between different conformers and calculate the free energy landscape associated with these changes. mdpi.commdpi.com This provides a more realistic view of the molecule's dynamic nature compared to static quantum chemical calculations.
Understanding how small molecules interact with biological macromolecules like proteins and nucleic acids is crucial in fields such as drug discovery. nih.govelifesciences.orgmdpi.com MD simulations are a powerful tool for investigating these interactions at an atomic level. frontiersin.org
For this compound, MD simulations could be employed to model its binding to a target protein. These simulations can reveal the preferred binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational changes that may occur in both the small molecule and the macromolecule upon binding. elifesciences.orgmdpi.com The results of such simulations can provide valuable insights for the rational design of more potent and selective molecules.
Conformational Flexibility and Dynamic Behavior
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. rsc.orgcecam.orgsmu.edu This is achieved by locating the minimum energy path on the potential energy surface. smu.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications
The application of computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning, has become an indispensable part of modern drug discovery and chemical research. nih.gov These techniques are employed to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological or chemical activities. nih.gov For hydrazine derivatives, these approaches offer a pathway to systematically explore their chemical space, predict their properties, and design novel molecules with desired functionalities. nih.gov
Predictive modeling in the context of this compound derivative design involves the use of statistical and machine learning algorithms to forecast the activity of novel, unsynthesized compounds. nih.govauctoresonline.org This in silico approach significantly reduces the time and resources required for experimental screening by prioritizing compounds with a higher probability of success. auctoresonline.org
The general workflow for developing a predictive model for this compound derivatives would involve several key steps. Initially, a dataset of hydrazine derivatives with known activities is compiled. researchgate.net For each molecule, a set of numerical descriptors representing its topological, electronic, and geometric features is calculated. These descriptors, which can range from simple properties like molecular weight and logP to complex quantum chemical parameters, serve as the independent variables in the model. utoronto.ca
Various machine learning algorithms can be trained on this dataset to learn the relationship between the molecular descriptors and the observed activity. nih.gov Common approaches include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov For instance, a study on a series of hydrazine derivatives might utilize these techniques to predict their potential as enzyme inhibitors or their stability under certain conditions. researchgate.net
A hypothetical predictive model for a series of this compound derivatives might aim to predict their inhibitory activity against a specific enzyme. The model would be trained on a set of known hydrazine inhibitors, with their structures and corresponding inhibitory concentrations (IC50 values). The resulting model could then be used to screen a virtual library of novel this compound analogs, identifying those with the highest predicted potency for synthesis and experimental testing.
To illustrate the potential inputs for such a model, the following table includes hypothetical descriptors for a set of this compound derivatives.
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| This compound | 86.13 | 0.25 | 38.2 Ų | 4.5 |
| 1-Acetyl-2-cyclobutylhydrazine | 128.17 | -0.15 | 58.5 Ų | 5.2 |
| 1-Cyclobutyl-2-phenylhydrazine | 162.24 | 2.50 | 38.2 Ų | 6.8 |
| 1-Cyclobutyl-2-(4-nitrobenzoyl)hydrazine | 277.28 | 1.80 | 104.1 Ų | 7.5 |
This table is generated for illustrative purposes and does not represent real experimental data.
Studies on various hydrazine derivatives have revealed correlations between specific molecular properties and their biological or chemical activities. For example, research on the radiolysis of hydrazine derivatives established a QSAR model where the half-reaction time was correlated with the molecule's total energy and orbital transition energy. researchgate.net The resulting equation, Y = -7583.464 + 54.687X1 + 94333.586X2 (where Y is the half-reaction time, X1 is the total energy, and X2 is the orbital transition energy), demonstrates how quantum chemical descriptors can quantify the stability of these compounds. researchgate.net
In the context of designing bioactive this compound derivatives, a QSAR study might reveal the following hypothetical correlations:
Substitution on the Hydrazine Moiety: The nature of the substituent on the nitrogen atom can significantly influence activity. For instance, the addition of an aromatic ring might enhance binding to a target protein through pi-pi stacking interactions.
Electronic Properties: The electronic properties of substituents, such as their electron-withdrawing or electron-donating nature, can modulate the reactivity of the hydrazine group. Descriptors like Hammett constants or calculated atomic charges can quantify these effects.
Steric Factors: The size and shape of the molecule, particularly around the cyclobutyl group, can play a crucial role in how it fits into a biological target's binding site. Steric parameters like molar refractivity or Taft's steric parameter can be used to model these interactions.
The following table illustrates a hypothetical correlation between structural features and the observed activity of a series of this compound derivatives.
| Compound | Substituent on N' | Electronic Descriptor (e.g., Hammett's σ) | Steric Descriptor (e.g., Molar Refractivity) | Observed Activity (IC50, µM) |
| 1 | -H | 0.00 | 1.03 | 50 |
| 2 | -COCH3 | 0.28 | 12.47 | 25 |
| 3 | -Benzoyl | 0.45 | 30.24 | 10 |
| 4 | -4-Nitrobenzoyl | 0.78 | 36.87 | 2 |
This table is generated for illustrative purposes and does not represent real experimental data.
By analyzing such data, medicinal chemists can deduce that, for this hypothetical series, electron-withdrawing substituents and increased steric bulk on the N' position are favorable for activity. This knowledge would then guide the synthesis of the next generation of more potent this compound derivatives.
Applications of Cyclobutylhydrazine in Advanced Organic Synthesis
Building Block in Heterocyclic Compound Synthesis
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are a cornerstone of modern organic and medicinal chemistry. rsc.orgnih.govrsc.org Cyclobutylhydrazine serves as a key starting material for synthesizing specific classes of these compounds, where the cyclobutyl group can confer unique physicochemical properties to the final molecule. The synthesis of these heterocycles often relies on cyclization reactions, which are powerful methods for building molecular complexity, often with high stereochemical control. mdpi.com
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prominent in pharmacologically active agents. libretexts.org A fundamental and widely used method for synthesizing substituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. libretexts.org
In this context, this compound can act as the hydrazine source. The reaction proceeds by condensation of this compound with a β-dicarbonyl compound, such as a diketone or a ketoester. This process typically forms two regioisomers, with the specific outcome influenced by reaction conditions and the nature of the substituents on the dicarbonyl partner. This classical method provides a direct route to N-cyclobutyl-substituted pyrazoles, which are of interest in agrochemical and pharmaceutical research. organic-chemistry.org
Table 1: General Synthesis of N-Cyclobutylpyrazoles
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product Class |
| This compound | Acetylacetone | Dimethyl-N-cyclobutylpyrazole |
| This compound | Ethyl acetoacetate | Methyl-N-cyclobutylpyrazolone |
| This compound | Dibenzoylmethane | Diphenyl-N-cyclobutylpyrazole |
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities, including use as anticancer and antimicrobial agents. rsc.orgdergipark.org.trmdpi.com The synthesis of this bicyclic heterocycle is often achieved through the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. ucl.ac.uk More advanced one-pot, three-component reactions have also been developed to construct this ring system efficiently. rsc.org
This compound can serve as a precursor in the synthesis of cyclobutyl-substituted imidazo[1,2-a]pyrazines. One plausible pathway involves the conversion of this compound into a cyclobutyl-substituted 2-aminopyrazine, which can then undergo cyclization with a suitable α-haloketone or a related reagent. Alternatively, multi-component strategies could potentially incorporate the this compound skeleton directly. For instance, virtual screening has identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the Helicobacter pylori VirB11 ATPase, leading to the development of synthetic routes to access various regioisomers of this scaffold for structure-activity relationship studies. organic-chemistry.org The incorporation of the cyclobutyl group is of interest for its potential to modulate the pharmacological profile of the resulting molecule.
The reactivity of the hydrazine functional group makes this compound an excellent starting point for designing precursors for various cyclization reactions. angenechemical.commdpi.com Cyclization is a fundamental strategy in organic synthesis for creating ring systems, which can range from simple to highly complex. mdpi.com These reactions can be broadly categorized, including intramolecular nucleophilic substitutions, condensations (like the Bischler-Napieralski reaction), and radical cyclizations. libretexts.orgvanderbilt.edunih.gov
A precursor for an intramolecular cyclization can be prepared by attaching a side chain containing an electrophilic center to the this compound molecule. For example, acylation of this compound with a molecule containing a leaving group at a suitable position would generate a substrate primed for an intramolecular SN2 reaction to form a new heterocyclic ring fused or attached to the cyclobutane (B1203170) moiety. Radical cyclizations, which are often kinetically controlled, are particularly useful for forming five- and six-membered rings and could be initiated from a this compound-derived precursor. libretexts.org
Formation of Imidazo[1,2-a]pyrazine Derivatives
Precursor for Complex Molecular Architectures
The unique three-dimensional structure of the cyclobutane ring makes it an attractive, though historically underutilized, scaffold in the design of complex molecules. researchgate.net Its incorporation can influence molecular shape, rigidity, and metabolic stability, making it a valuable component in the synthesis of novel molecular architectures.
Chiral cyclobutane derivatives, particularly cyclobutane amino acids, are valuable building blocks for creating polyfunctional chemical platforms. nih.gov These scaffolds can be used as precursors for complex molecules, including peptides and other biologically active compounds. vanderbilt.edunih.gov Synthetic routes often start from readily available chiral materials like α-pinene or employ stereoselective reactions. nih.gov
This compound represents a potential starting material for accessing such chiral scaffolds. The hydrazine group can be chemically transformed into other key functional groups, such as amines or carboxylic acids, which are characteristic of amino acid structures. Through resolution techniques or asymmetric synthesis, it is possible to generate enantiomerically pure cyclobutane derivatives. For example, novel diastereomeric amphiphiles based on a rigid cyclobutane β-amino acid scaffold have been synthesized to create new functional supramolecular architectures, demonstrating the utility of this core structure. mdpi.com The synthesis of artificial chiral α-amino acids featuring complex cores has also been an area of increasing interest. rsc.org
The ultimate goal of many synthetic endeavors is the creation of "drug-like" molecules that can be developed into therapeutic agents. researchgate.net The properties that define a molecule as drug-like include its molecular weight, polarity, and structural complexity, which together influence its absorption, distribution, metabolism, and excretion (ADME) profile. Cyclobutane-containing compounds are increasingly appearing in small-molecule drug candidates. researchgate.net
The heterocyclic compounds derived from this compound, such as the pyrazoles and imidazo[1,2-a]pyrazines discussed previously, are themselves important classes of drug-like molecules. dergipark.org.tr These scaffolds are present in numerous compounds investigated for various therapeutic applications. For instance, derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated as potential Gαq/11 inhibitors for treating uveal melanoma. The strategic inclusion of the cyclobutane ring can be used to optimize the potency and pharmacokinetic properties of a lead compound. researchgate.net
Table 2: Examples of Drug-like Molecular Scaffolds Derivable from this compound
| Molecular Scaffold | Potential Therapeutic Application/Target | Citation(s) |
| Imidazo[1,2-a]pyrazine | Antinociceptive, Anti-inflammatory, Anticancer | dergipark.org.tr |
| Imidazo[1,2-a]pyrazine | Gαq/11 inhibitors (Uveal Melanoma) | |
| Imidazo[1,2-a]pyrazine | ATPase inhibitors (Helicobacter pylori) | organic-chemistry.org |
| Pyrazole Derivatives | Agrochemical and Pharmacological Research | organic-chemistry.org |
| Chiral Cyclobutane Amino Acids | Precursors for Peptidomimetics and Complex Molecules | nih.govmdpi.com |
Generation of Chiral Cyclobutane Scaffolds
Role in C-C Bond Formation Methodologies
The transformation of this compound or its precursors into reactive intermediates like hydrazones is central to its application in C-C bond formation. These methodologies leverage the unique reactivity of the cyclobutane ring and the hydrazine functional group to construct new carbon skeletons. Two prominent examples include the Fischer indole (B1671886) synthesis and modern palladium-catalyzed coupling reactions.
Fischer Indole Synthesis
A classic and robust method for C-C bond formation is the Fischer indole synthesis, which constructs the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org While this compound itself is not the direct precursor, the key intermediate is a hydrazone formed from a ketone or aldehyde. In this context, cyclobutanone (B123998) reacts with various substituted phenylhydrazines to form the corresponding cyclobutanone phenylhydrazones.
Upon treatment with a Brønsted or Lewis acid catalyst, this hydrazone undergoes a cascade of reactions initiated by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which forges the crucial C-C bond. wikipedia.orgscienceinfo.com The reaction culminates in the elimination of an ammonia (B1221849) molecule to yield a tetracyclic indole structure where the cyclobutane ring is fused to the indole core. This method is a powerful way to create rigid, spirocyclic, or fused-ring systems containing the cyclobutane unit, which are of significant interest in medicinal chemistry. scienceinfo.com For example, the reaction of suberone (a seven-membered cyclic ketone) with phenylhydrazine (B124118) is used to synthesize 2,3-Cycloheptenoindole, an intermediate for the drug Iprindole. wikipedia.org A similar strategy using cyclobutanone provides access to cyclobutane-fused indoles.
Palladium-Catalyzed Carbene Coupling Reactions
More contemporary methods utilize palladium catalysis to achieve novel C-C bond formations. A notable example involves the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. organic-chemistry.org In this process, the N-sulfonylhydrazone, readily prepared from cyclobutanone, serves as a precursor to a palladium carbene intermediate.
This reactive intermediate undergoes migratory insertion and subsequent β-hydride elimination to yield a variety of unsaturated cyclobutane derivatives. organic-chemistry.org The specific product formed—such as a cyclobutene (B1205218), a methylenecyclobutane, or a conjugated diene—can be controlled by the reaction conditions and the structure of the halide coupling partner. organic-chemistry.org This methodology is highly versatile, tolerating a wide range of functional groups on the coupling partners and providing efficient access to structurally diverse four-membered ring scaffolds. organic-chemistry.org
| C-C Bond Formation Method | Cyclobutane Precursor | Key Reaction Type | Resulting Core Structure | Reference |
| Fischer Indole Synthesis | Cyclobutanone (reacts with arylhydrazine) | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Cyclobutane-fused Indole | wikipedia.orgscienceinfo.com |
| Palladium-Catalyzed Coupling | Cyclobutanone N-sulfonylhydrazone | Carbene Migratory Insertion | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |
Integration in Multi-step Synthesis Strategies
The strategic incorporation of the cyclobutyl moiety is a key consideration in the design of complex synthetic routes, often referred to as multi-step synthesis. vapourtec.comsolubilityofthings.com this compound and its derivatives are valuable early-stage building blocks, allowing for the introduction of the four-membered ring, which can then be elaborated through a sequence of reactions.
The products obtained from the C-C bond-forming reactions described above are themselves versatile intermediates for further chemical transformations. For instance, the cyclobutane-fused indoles generated via the Fischer synthesis serve as the core scaffold for various pharmaceutical agents. A prominent example is the triptan class of antimigraine drugs, many of which are synthesized using the Fischer indole method as a key step. wikipedia.org The indole nucleus is a privileged structure in medicinal chemistry, and attaching a cyclobutane ring can significantly influence the compound's pharmacological properties.
Similarly, the unsaturated products from palladium-catalyzed carbene coupling reactions are primed for subsequent transformations. The conjugated dienes can participate in cycloaddition reactions, such as the Diels-Alder reaction, to rapidly build molecular complexity. organic-chemistry.org The cyclobutenes and methylenecyclobutanes contain reactive double bonds that can be subjected to a wide array of synthetic operations, including oxidation, reduction, or further cross-coupling reactions. This allows chemists to integrate the cyclobutane ring into a larger molecular framework in a controlled and efficient manner, which is a central goal of multi-step synthesis. solubilityofthings.comyoutube.com The ability to construct these valuable four-membered ring molecules provides important tools for the development of new therapeutics and materials. organic-chemistry.org
| Intermediate | Source Reaction | Potential Subsequent Transformations | Application in Multi-step Synthesis |
| Cyclobutane-fused Indole | Fischer Indole Synthesis | N-alkylation, Electrophilic substitution | Core structure for pharmaceuticals (e.g., triptan analogs) wikipedia.org |
| Cyclobutene | Pd-Catalyzed Carbene Coupling | Oxidation, Hydrogenation, Cycloaddition | Building block for complex polycyclic systems organic-chemistry.org |
| Methylenecyclobutane | Pd-Catalyzed Carbene Coupling | Ozonolysis, Epoxidation, Polymerization | Introduction of a cyclobutyl ketone or other functionalized cyclobutanes |
| Conjugated Dienes | Pd-Catalyzed Carbene Coupling | Diels-Alder Reaction | Rapid construction of bicyclic systems containing a cyclobutane ring organic-chemistry.org |
Biological and Medicinal Chemistry Research Applications of Cyclobutylhydrazine
Development of Pharmaceutical Intermediates
Cyclobutylhydrazine and its salts, particularly this compound hydrochloride, are recognized as versatile pharmaceutical intermediates. An intermediate in the pharmaceutical industry is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The structural features of this compound make it a reactive and adaptable building block for the construction of more complex molecules.
Its utility is prominent in the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of many approved drugs. The hydrazine (B178648) functional group is highly reactive and can participate in a variety of chemical transformations to form stable cyclic structures. The incorporation of the cyclobutyl ring can influence the solubility, lipophilicity, and metabolic stability of the final compound, properties that are critical for a successful drug candidate.
Notably, this compound hydrochloride serves as a key intermediate in the development of a range of pharmaceuticals, including those aimed at treating cancer. Current time information in Bangalore, IN. Its role as a foundational element allows for the efficient and targeted synthesis of complex molecular architectures, thereby streamlining the drug discovery and development process. Current time information in Bangalore, IN. The unique properties conferred by the cyclobutyl group can lead to the exploration of novel chemical space and the development of more effective therapeutic treatments. axionbiosystems.com
Design and Synthesis of Biologically Active Derivatives
The this compound scaffold has been employed in the design and synthesis of various biologically active derivatives, targeting a range of therapeutic areas.
Exploration as Antibacterial Agents
The search for novel antibacterial agents is a critical endeavor in the face of rising antibiotic resistance. researchgate.netpjmhsonline.com Medicinal chemists are continually exploring new chemical scaffolds to develop drugs that can overcome existing resistance mechanisms. Hydrazine derivatives, in general, have been investigated for their potential antimicrobial properties. emanresearch.org The synthesis of novel heterocyclic compounds, a common strategy in the development of new antibiotics, often involves the use of hydrazine-containing precursors. ias.ac.innih.govlmaleidykla.ltmdpi.comamericanchemicalsuppliers.com
While specific studies detailing the broad-spectrum antibacterial activity of simple this compound derivatives are not prevalent in publicly available research, the compound serves as a valuable starting material for creating more complex molecules with potential antimicrobial effects. frontiersin.org The general approach involves reacting this compound with other molecules to create larger compounds with diverse functional groups, which are then screened for antibacterial activity against various bacterial strains. mdpi.com The expectation is that the unique structural contribution of the cyclobutyl group may lead to derivatives with enhanced potency or novel mechanisms of action against pathogenic bacteria. rsc.org
Investigation as Anticancer Agents
The development of novel anticancer agents is a primary focus of modern medicinal chemistry. nih.gov Many current chemotherapy agents are heterocyclic compounds, and the synthesis of new derivatives with improved efficacy and reduced side effects is an ongoing effort. nih.govsigmaaldrich.com Natural products and their derivatives have also been a rich source of inspiration for new anticancer drugs. researchgate.netnih.gov
This compound has been identified as a key intermediate in the synthesis of potential anticancer agents. Current time information in Bangalore, IN. The rationale for its use lies in its ability to serve as a scaffold for building more complex molecules that can interact with biological targets relevant to cancer progression. wikipedia.orgplos.org The incorporation of the cyclobutyl moiety can influence the binding affinity and selectivity of the resulting derivative for its target protein. While detailed clinical data on specific this compound-based anticancer drugs is limited in the public domain, its role as a foundational component in the research and development of such agents is established. Current time information in Bangalore, IN.
Development of Enzyme Inhibitors (e.g., LSD1 inhibitors, S1P1 agonists, kinase inhibitors, PDE9 inhibitors)
A significant area of research involving this compound is in the development of various enzyme inhibitors, which are crucial for treating a wide range of diseases.
LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a critical role in gene regulation and is a promising target for cancer therapy. mdpi.comsemanticscholar.orggoogle.com The inhibition of LSD1 can lead to the reactivation of tumor-suppressor genes. reactionbiology.com Some of the most potent LSD1 inhibitors are derivatives of tranylcypromine, a compound that, like this compound, contains a small cycloalkane ring (a cyclopropane). rsc.org This structural similarity suggests that the this compound scaffold could be a valuable starting point for designing novel, potent, and selective LSD1 inhibitors.
S1P1 Agonists: Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that is a key regulator of lymphocyte trafficking. mdpi.com Agonists of this receptor can prevent immune cells from moving from the lymph nodes into the bloodstream and central nervous system, making them effective treatments for autoimmune diseases like multiple sclerosis. axionbiosystems.comresearchgate.netreactionbiology.comlifechemicals.comwikipedia.orgnih.gov A United States patent has disclosed the use of this compound hydrochloride in a method to prepare pyrazole (B372694) oxadiazole derivatives that act as S1P1 agonists. mdpi.com This provides direct evidence of the utility of this compound in the synthesis of this important class of therapeutic agents.
Kinase Inhibitors: Kinases are a large family of enzymes that are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. biorxiv.org Consequently, kinase inhibitors are a major class of targeted therapies. nih.govmdpi.com The development of kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the binding of ATP, the natural substrate for kinases. nih.gov While direct examples of this compound-based kinase inhibitors in advanced development are not widely reported, its properties as a versatile chemical building block make it a candidate for the synthesis of novel kinase inhibitor libraries. frontiersin.org
PDE9 Inhibitors: Phosphodiesterase 9 (PDE9) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular signaling molecule. wikipedia.org Inhibiting PDE9 can raise cGMP levels, which has therapeutic potential in treating conditions like heart failure and neurodegenerative diseases. ias.ac.in A patent has described the use of this compound dihydrochloride (B599025) in the synthesis of pyrazolo[3,4-d]pyrimidinone compounds that are selective PDE9 inhibitors. ias.ac.in This highlights another specific application of this compound in the development of targeted enzyme inhibitors.
Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The process involves synthesizing a series of analogues of a lead compound, where specific parts of the molecule are systematically modified. These analogues are then tested to determine how the changes affect their potency, selectivity, and other pharmacological properties.
For derivatives of this compound, SAR studies would explore how modifications to the cyclobutyl ring or the hydrazine moiety, as well as the addition of different chemical groups, impact their activity as enzyme inhibitors. For example, researchers might investigate whether expanding the cyclobutyl ring to a cyclopentyl or cyclohexyl ring alters the binding affinity for a target enzyme. Similarly, different substituents could be added to the cyclobutyl ring to probe interactions with the target's binding pocket. The insights gained from these studies are crucial for optimizing the lead compound into a drug candidate with the desired therapeutic profile. nih.govbiorxiv.org
Ligand design and optimization are key processes in modern drug discovery that often utilize computational methods to create new molecules with high affinity and selectivity for a biological target. When the three-dimensional structure of the target enzyme is known, structure-based drug design can be employed to design ligands that fit precisely into the active site. In the absence of a target structure, ligand-based methods can be used, which rely on the knowledge of other molecules that bind to the target.
In the context of this compound, its derivatives that show promise as enzyme inhibitors would undergo a process of ligand optimization. This involves iterative cycles of design, synthesis, and testing to improve the compound's properties. For instance, if a this compound derivative is found to be a potent inhibitor but lacks selectivity, computational modeling could be used to design modifications that enhance its binding to the desired target while reducing its affinity for off-target enzymes. The unique conformational properties of the cyclobutyl ring can be a key element in designing ligands with improved specificity and drug-like characteristics.
Structure-Activity Relationship (SAR) Studies
Molecular Mechanisms of Biological Activity
The biological effects of this compound and its derivatives are intrinsically linked to their interactions with specific molecular targets within biological systems. Understanding these mechanisms is crucial for the development of new therapeutic agents.
Interactions with Molecular Targets
Derivatives of this compound have been found to interact with various molecular targets, primarily enzymes. chemimpex.com The nature of these interactions can range from reversible inhibition to covalent modification, leading to a modulation of the target's biological function. ucl.ac.uklibretexts.org
One significant area of research has been the investigation of this compound-containing compounds as enzyme inhibitors. chemimpex.commdpi.com For instance, certain pyrazolo[3,4-d]pyrimidine compounds synthesized using 1-cyclobutylhydrazine have been identified as inhibitors of phosphodiesterase 9 (PDE9). justia.com PDE9 is an enzyme that selectively hydrolyzes cyclic guanosine monophosphate (cGMP), and its inhibition can elevate intracellular cGMP levels. justia.com This mechanism is believed to have potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease by enhancing the nitric oxide/cGMP signaling cascade, which is crucial for processes like long-term potentiation, a physiological correlate of learning and memory. justia.com
The interaction with enzymes is often dictated by the structural features of the this compound derivative. The hydrazine moiety can act as a nucleophile, participating in reactions with electrophilic centers on the target molecule. The cyclobutyl group, on the other hand, can influence binding affinity and selectivity through hydrophobic interactions within the enzyme's active site.
In the context of anticancer research, derivatives have been synthesized and evaluated for their effects on cancer cell lines. For example, a 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, derived from this compound, was shown to induce cell growth arrest and differentiation in the MCF-7 human breast cancer cell line. The mechanism likely involves interaction with specific enzymes or receptors that modulate signal transduction pathways, leading to these cytostatic effects.
Target Identification Methodologies
Identifying the specific molecular targets of bioactive compounds like this compound derivatives is a critical step in drug discovery and chemical biology. mpg.de Several methodologies are employed to elucidate these targets.
Affinity-Based Methods: These techniques are a cornerstone of target identification. core.ac.uk One common approach is affinity chromatography, where a derivative of the compound of interest (e.g., a this compound analog) is immobilized on a solid support. core.ac.uk A cell lysate is then passed over this support, and proteins that bind to the immobilized ligand are captured and subsequently identified, often using mass spectrometry. core.ac.uk
Genetic and Genomic Approaches: These methods involve observing how the biological system responds to the compound on a genetic level. core.ac.ukwjbphs.com
Sequencing of Resistant Strains: Cells can develop resistance to a drug over time through genetic mutations. By sequencing the genomes of these resistant cells, researchers can identify mutated genes that may encode the drug's target or proteins involved in its mechanism of action. core.ac.uk
Genome-wide RNAi Screening: RNA interference (RNAi) can be used to systematically knockdown the expression of genes across the genome. By observing which knockdowns confer resistance or sensitivity to a this compound derivative, potential targets can be identified. core.ac.uk
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, are increasingly used to predict potential targets. researchgate.net These computational tools can screen large databases of protein structures to identify those that are likely to bind to a given this compound derivative based on structural and chemical complementarity. researchgate.net This can help prioritize targets for experimental validation.
Chemical Proteomics: This field combines chemical probes with proteomic techniques to identify protein targets. mpg.de For instance, photoaffinity labeling involves a modified version of the bioactive compound that can be activated by light to form a covalent bond with its target protein, allowing for its subsequent isolation and identification.
A composite strategy that combines chemical proteomics with in silico target prediction has been shown to enhance the efficiency of the target identification and validation process. mpg.de
Mechanistic Studies of Therapeutic Effects
Mechanistic studies aim to unravel the precise molecular events through which a compound exerts its therapeutic effect. For this compound derivatives, these studies often focus on their role as enzyme inhibitors or modulators of signaling pathways.
In the case of the PDE9 inhibitors derived from this compound, mechanistic studies would involve confirming the inhibition of PDE9 activity in cellular and in vivo models. justia.com This would be followed by measuring the downstream effects, such as increased cGMP levels and the activation of cGMP-dependent protein kinases. justia.com For neurodegenerative diseases, studies might investigate whether these molecular changes translate into neuroprotective effects, such as the rescue of synaptic plasticity deficits or the reduction of neuronal cell death in disease models. justia.com
For the anticancer derivative that induces differentiation in breast cancer cells, mechanistic studies would explore the underlying signaling pathways. This could involve proteomic and transcriptomic analyses to identify changes in protein and gene expression following treatment. wjbphs.com For example, researchers might investigate whether the compound affects key regulators of the cell cycle or pathways involved in lipid metabolism, given the observation of lipid droplet accumulation.
Furthermore, azaindazoles synthesized using this compound hydrochloride have been investigated for their potential in treating cancer. googleapis.com The proposed mechanism for similar compounds involves the inhibition of topoisomerase I, an enzyme critical for DNA replication. googleapis.com Inhibition of this enzyme leads to DNA damage and ultimately cell death in rapidly dividing cancer cells. googleapis.com
Comparative Analysis with Analogous Hydrazine Derivatives in Biological Systems
The biological activity of this compound derivatives is often best understood through comparison with structurally similar compounds. These comparisons help to elucidate the role of the cyclobutyl moiety and other structural features in determining potency, selectivity, and mechanism of action.
A comparative study of a 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one and its CF₃-cyclobutane analogue in antifungal assays revealed that the original compound had slightly higher potency. This suggests that the electronic properties of the cyclobutyl ring can influence biological activity.
When comparing this compound to its smaller ring analog, cyclopropylhydrazine (B1591821), differences in reactivity and biological activity are expected due to the varying ring strain. smolecule.com The cyclopropyl (B3062369) group in some derivatives has been shown to confer high selectivity for certain enzymes, like lysine-specific demethylase 1 (LSD1), by promoting favorable interactions within a hydrophobic pocket. In contrast, the larger, less strained cyclobutyl ring may lead to different binding conformations and potentially altered selectivity profiles.
The table below provides a comparative overview of this compound and some of its analogous hydrazine derivatives.
| Compound Name | Structural Features | Known Biological Interactions/Significance |
| This compound | Contains a four-membered cyclobutane (B1203170) ring attached to a hydrazine group. | Used as a building block for compounds with potential anticancer and PDE9 inhibitory activity. justia.com The cyclobutyl ring can influence binding to molecular targets. |
| Cyclopropylhydrazine | Features a highly strained three-membered cyclopropane (B1198618) ring. | Derivatives show high selectivity as enzyme inhibitors (e.g., for LSD1). The cyclopropyl group can stabilize interactions in hydrophobic pockets of enzymes. |
| [(1-Methylcyclobutyl)methyl]hydrazine | A methyl group is present on the cyclobutyl ring. | The methyl group may influence chemical reactivity and biological activity compared to the unsubstituted analog. smolecule.com |
| Hydrazine | The parent compound without any alkyl or cycloalkyl substituents. | A general reducing agent and can be non-selective in its biological interactions. |
This comparative analysis underscores the importance of the cycloalkyl group in modulating the biological properties of hydrazine derivatives. The size and substitution of the ring can significantly impact interactions with molecular targets, thereby influencing the therapeutic potential of these compounds.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of new and efficient methods for the synthesis of cyclobutylhydrazine and its derivatives is crucial for expanding their applications. Future research will likely focus on several key areas:
Novel Synthetic Routes: Researchers are continuously seeking to establish new pathways for the synthesis of various heterocyclic compounds, including those derived from this compound. frontiersin.orggcande.org This includes the development of one-pot multistep syntheses to improve efficiency by combining acylation, cyclization, and functionalization steps without isolating intermediates. The exploration of novel strategies is essential to overcome challenges such as the compatibility issues between the basicity of nucleobases and acidic reaction conditions in the synthesis of nucleoside analogues.
Advanced Catalytic Systems: Catalysts play a pivotal role in enhancing the efficiency and sustainability of chemical processes. evonik.com Future investigations will likely involve the use of diverse catalytic systems, including:
Homogeneous and Heterogeneous Catalysts: Transition metal and precious metal catalysts are integral to many synthetic transformations. evonik.com The development of novel catalytic systems, such as those involving dual catalysis with photoredox systems, can enable previously challenging transformations like C-H bond activation under milder conditions. beilstein-journals.org
Biocatalysis and Organocatalysis: The use of enzymes and small organic molecules as catalysts offers significant advantages in terms of selectivity and sustainability. evonik.comacs.org Biocatalytic processes often operate under mild conditions, reducing the environmental footprint of chemical synthesis. evonik.com
Magnetic Catalytic Systems (MCSs): These systems offer benefits such as easy separation, high stability, and reusability, aligning with the principles of green chemistry. nih.gov
The impact of reaction parameters such as temperature and the choice of catalyst on reaction yield and purity will continue to be a significant area of study. For instance, precise temperature control is critical in reactions involving this compound to prevent decomposition.
Advanced Mechanistic Studies to Uncover Complex Reactivity
A thorough understanding of reaction mechanisms at a molecular level is fundamental to controlling reactivity and designing more efficient synthetic protocols. scielo.br Future research in this area will likely involve a combination of experimental and computational approaches.
Computational Chemistry: Quantum mechanics-based computational methods, such as Density Functional Theory (DFT), are indispensable for elucidating reaction pathways, identifying transition states, and understanding the electronic structure of intermediates. scielo.brsumitomo-chem.co.jp These computational tools can provide detailed insights into reaction profiles and help predict the effect of different reagents and catalysts. rsc.org For example, computational studies can determine the preferred sites of reaction, such as deprotonation, and calculate activation energies for different reaction pathways. scielo.br
Spectroscopic and Crystallographic Analysis: Experimental techniques like X-ray crystallography and various spectroscopic methods (e.g., IR, NMR, MS) are crucial for characterizing reaction intermediates and products, providing empirical evidence to support proposed mechanisms. riken.jp The combination of these experimental data with computational models allows for a comprehensive understanding of complex reaction mechanisms.
Future mechanistic studies will likely focus on unraveling the intricacies of reactions involving this compound, such as the role of intermediates and the influence of solvent and temperature on reaction outcomes. scielo.br
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of new molecules. springernature.compreprints.org
Generative Models for Molecular Design: AI-driven generative models can explore vast chemical spaces to design novel molecules with desired properties. drug-dev.comasiaresearchnews.com These models can learn the underlying relationships between chemical structure and activity, enabling the de novo design of compounds with specific biological or material properties. springernature.com
Predictive Modeling of Reactivity and Properties: Machine learning algorithms can be trained on large datasets to predict chemical reactivity, reaction outcomes, and various molecular properties. rsc.orgresearchgate.netchemrxiv.org This predictive capability can significantly reduce the need for extensive experimental screening and guide the synthesis of the most promising candidates. For instance, ML models can predict reaction mechanisms and identify reactive "hotspots" within a molecule. iitb.ac.in
Optimization of Synthesis Pathways: AI can be employed to optimize synthetic routes by identifying the most efficient reaction conditions and sequences. preprints.org This includes streamlining multi-step syntheses and discovering novel synthetic pathways that are more cost-effective and sustainable. preprints.org
The integration of AI and ML into the research workflow for this compound and its derivatives holds the promise of a more efficient and data-driven approach to compound design and development. nih.gov
Expansion of Biological Applications and Target Identification
This compound derivatives have shown promise in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. chemimpex.com Future research will focus on expanding their biological applications and identifying their molecular targets.
Discovery of Novel Bioactivities: The structural diversity of this compound derivatives makes them attractive scaffolds for the discovery of new therapeutic agents. chemimpex.commdpi.com Research will likely explore their potential in various disease areas, including cancer, infectious diseases, and neurological disorders. chemimpex.compcbiochemres.comsmolecule.com For example, derivatives of related heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities. pcbiochemres.com
Target Identification and Validation: A crucial aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. nih.govdrughunter.com Various techniques can be employed for this purpose:
Chemical Proteomics: This approach uses chemical probes or label-free methods to identify the protein targets of a small molecule within a complex biological system. drughunter.commdpi.com
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of proteins upon ligand binding to identify direct targets in a cellular context. nih.govpelagobio.com
Genetic and Molecular Biology Approaches: Techniques such as siRNA or shRNA knockdown can be used to validate the role of a potential target in a disease pathway. google.com
A comprehensive understanding of the molecular targets of this compound derivatives will be essential for their development as therapeutic agents. rapidnovor.com
Development of Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly guiding the design of chemical processes to minimize their environmental impact. mdpi.comresearchgate.net Future research on this compound will undoubtedly incorporate these principles.
Atom Economy and Waste Reduction: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org This involves avoiding the use of protecting groups and employing catalytic reactions over stoichiometric ones. acs.org
Use of Greener Solvents and Reagents: The use of hazardous organic solvents will be minimized, with a preference for water or other environmentally benign alternatives. chemmethod.comorientjchem.org Research into solvent-free reaction conditions, such as those using microwave irradiation or grinding techniques, will also be a key focus. mdpi.comresearchgate.net
Energy Efficiency: Synthetic methods will be designed to be more energy-efficient by conducting reactions at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comchemmethod.com
Use of Renewable Feedstocks: The use of catalysts derived from natural products can enhance the sustainability of chemical processes. rsc.org
By adopting these green chemistry approaches, the synthesis and application of this compound and its derivatives can be made more environmentally sustainable. rsc.orgrsc.org
Q & A
Q. What are the established synthetic pathways for Cyclobutylhydrazine, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves nucleophilic substitution or condensation reactions, such as hydrazine reacting with cyclobutyl halides or carbonyl derivatives. Yield optimization requires controlling stoichiometry, solvent polarity (e.g., ethanol or THF), and temperature (60–80°C for 12–24 hours). Purity is assessed via HPLC or GC-MS, with side products like cyclobutanol or unreacted hydrazine monitored . For reproducibility, experimental protocols must detail inert atmosphere use, purification steps (e.g., recrystallization in diethyl ether), and spectral characterization (¹H/¹³C NMR, IR) .
Q. How can researchers validate the structural identity of this compound and its derivatives?
Structural validation combines spectroscopic and crystallographic methods. NMR (¹H, ¹³C, DEPT-135) confirms proton environments and carbon hybridization, while IR identifies N-H and C-N stretches (3100–3300 cm⁻¹ and 1100–1250 cm⁻¹, respectively). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry, as demonstrated in hydrazide analogs like 4-(dimethylamino)benzohydrazide . For novel derivatives, elemental analysis (C, H, N) must align with theoretical values within ±0.3% .
Q. What are the stability profiles of this compound under varying storage conditions?
this compound is sensitive to moisture and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis to cyclobutanol and hydrazine oxides. Storage recommendations include airtight containers with desiccants (silica gel) under nitrogen and refrigeration (4°C). Stability-indicating assays (e.g., TLC with iodine vapor detection) are critical for long-term studies .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s reactivity and intermolecular interactions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts reaction pathways, such as cycloaddition or tautomerization. Lattice energy calculations (via PIXEL or Dmol³) assess hydrogen-bonding networks in crystalline phases, as seen in hydrazide analogs with layered N-H···O motifs . Molecular dynamics simulations (Amber or GROMACS) model solvent effects on conformational stability, guiding solvent selection for synthesis .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). A systematic review framework (PICO: Population, Intervention, Comparison, Outcome) should standardize experimental parameters. Meta-analysis of IC₅₀ values across studies, using tools like RevMan, identifies outliers. For example, conflicting cytotoxicity results may stem from impurity interference, necessitating orthogonal assays (MTT vs. apoptosis markers) .
Q. What strategies optimize this compound’s regioselectivity in multicomponent reactions?
Regioselectivity is influenced by electronic and steric factors. Kinetic vs. thermodynamic control can be probed via in situ FT-IR or NMR monitoring. For instance, in [3+2] cycloadditions, electron-withdrawing substituents on cyclobutyl groups favor 1,3-dipolar intermediates. Statistical Design of Experiments (DoE), such as Box-Behnken models, optimizes temperature, catalyst loading (e.g., CuI), and solvent dielectric constant to maximize regioselectivity .
Q. How do isotopic labeling studies (e.g., ¹⁵N) enhance mechanistic understanding of this compound transformations?
Isotopic tracing (¹⁵N-labeled hydrazine) tracks nitrogen migration in reactions like ring-expansion or denitrogenation. Solid-state NMR (CP-MAS) paired with MS fragmentation patterns elucidates intermediate structures. For example, ¹⁵N NMR shifts at 200–250 ppm distinguish amine vs. hydrazine nitrogens in tautomeric equilibria .
Methodological Guidance for Addressing Research Gaps
Designing experiments to probe this compound’s role in supramolecular chemistry:
- Hypothesis : this compound’s strained ring enhances π-π stacking in coordination polymers.
- Methods : Synthesize metal complexes (e.g., with Zn²⁺ or Cu²⁺), characterize via SCXRD and TGA. Compare lattice energies with non-cyclic hydrazines .
- Data Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts. Pair distribution function (PDF) studies resolve amorphous phase contributions .
Evaluating environmental fate of this compound using advanced analytical techniques:
- Sampling : Spike soil/water matrices with this compound (1–100 ppm).
- Detection : LC-QTOF-MS with positive ESI mode (m/z 85.1 [M+H]⁺). Derivatize with dansyl chloride for enhanced sensitivity .
- Degradation Pathways : Use ¹⁴C-labeled analogs to track mineralization rates via scintillation counting. Compare abiotic (hydrolysis, photolysis) vs. microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
